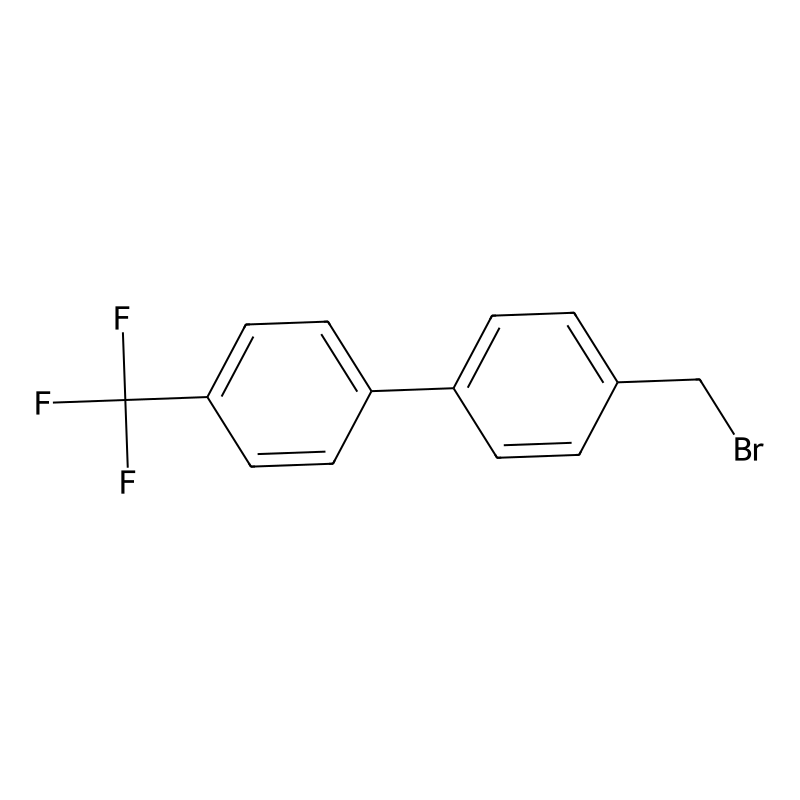

4-(Bromomethyl)-4'-(trifluoromethyl)-1,1'-biphenyl

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

4-(Bromomethyl)-4'-(trifluoromethyl)-1,1'-biphenyl is an organic compound characterized by the presence of both a bromomethyl group and a trifluoromethyl group attached to a biphenyl framework. The biphenyl structure consists of two benzene rings connected by a single bond, which allows for rotational freedom. This compound is notable for its unique electronic and steric properties, imparted by the combination of the bromomethyl and trifluoromethyl groups. Its chemical formula is with a molecular weight of approximately 315.13 g/mol .

There is no current research available on the mechanism of action of 4-(Bromomethyl)-4'-(trifluoromethyl)-1,1'-biphenyl.

Due to the absence of specific data, it is advisable to handle 4-(Bromomethyl)-4'-(trifluoromethyl)-1,1'-biphenyl with caution, assuming the following potential hazards:

- Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines or thiols.

- Oxidation: The bromomethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

- Reduction: The trifluoromethyl group may undergo reduction, leading to derivatives with fewer fluorine atoms.

These reactions enhance its utility in organic synthesis and material science.

Research has indicated that 4-(Bromomethyl)-4'-(trifluoromethyl)-1,1'-biphenyl possesses potential biological activities, particularly in antimicrobial and anticancer domains. The compound's ability to interact with biological molecules makes it a candidate for further investigation in medicinal chemistry. Its bromomethyl group may act as an electrophile, allowing it to form covalent bonds with nucleophilic sites in proteins or DNA, potentially modulating various biochemical pathways.

The synthesis of 4-(Bromomethyl)-4'-(trifluoromethyl)-1,1'-biphenyl typically involves the following steps:

- Starting Material: Begin with 4'-trifluoromethyl-1,1'-biphenyl.

- Bromomethylation: Introduce the bromomethyl group using N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide or azobisisobutyronitrile (AIBN). This reaction is usually performed in an inert solvent like carbon tetrachloride or chloroform under reflux conditions.

The synthesis pathway allows for the creation of this compound in a controlled manner, facilitating its use in various applications.

4-(Bromomethyl)-4'-(trifluoromethyl)-1,1'-biphenyl has several important applications across different fields:

- Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules, particularly in pharmaceuticals and agrochemicals.

- Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

- Medicine: It is explored as a precursor for novel therapeutic agents aimed at treating various diseases.

- Industry: Utilized in producing specialty chemicals and advanced materials with specific properties .

The interaction studies of 4-(Bromomethyl)-4'-(trifluoromethyl)-1,1'-biphenyl focus on its reactivity with biological targets. In biochemical contexts, it may interact with enzymes or receptors, influencing metabolic pathways. The unique properties of the bromomethyl and trifluoromethyl groups enhance its reactivity and potential efficacy as a therapeutic agent.

Several compounds share structural similarities with 4-(Bromomethyl)-4'-(trifluoromethyl)-1,1'-biphenyl. Here are some notable examples:

| Compound Name | Key Features |

|---|---|

| 4-(Chloromethyl)-4'-(trifluoromethyl)-1,1'-biphenyl | Contains chloromethyl instead of bromomethyl |

| 4-(Methyl)-4'-(trifluoromethyl)-1,1'-biphenyl | Lacks halogen substituent; different reactivity |

| 3-(Bromomethyl)-4'-(trifluoromethyl)-1,1'-biphenyl | Similar structure but bromomethyl at a different position |

Uniqueness

The uniqueness of 4-(Bromomethyl)-4'-(trifluoromethyl)-1,1'-biphenyl lies in its combination of both bromomethyl and trifluoromethyl groups. This combination imparts distinct electronic characteristics and steric effects that are advantageous for designing molecules with specific reactivities and properties. The trifluoromethyl group enhances lipophilicity and metabolic stability, making it particularly valuable in pharmaceutical applications .

Physical Constants and Molecular Parameters

The fundamental molecular parameters of 4-(Bromomethyl)-4'-(trifluoromethyl)-1,1'-biphenyl have been extensively characterized through experimental and computational methods [1] [2]. The compound exhibits a molecular formula of C₁₄H₁₀BrF₃ with a precisely determined molecular weight of 315.13 grams per mole [1] [2] [4].

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₄H₁₀BrF₃ | [1] [2] |

| Molecular Weight | 315.13 g/mol | [1] [2] [4] |

| CAS Registry Number | 613241-14-8 | [1] [2] |

| Physical State (20°C) | Solid | [2] |

| Appearance | White to light colored crystalline solid | [2] [5] |

| Storage Requirements | Inert atmosphere, 2-8°C | [6] |

The compound demonstrates characteristic physical properties consistent with substituted biphenyl derivatives [7]. The presence of the trifluoromethyl group significantly influences the overall molecular polarity and intermolecular interactions . Related biphenyl compounds with trifluoromethyl substitution exhibit melting points in the range of 90-94°C, as observed for 4,4'-bis(trifluoromethyl)-1,1'-biphenyl [9]. The molecular structure permits rotational freedom around the central biphenyl bond, contributing to conformational flexibility .

The International Union of Pure and Applied Chemistry name for this compound is 1-(bromomethyl)-4-[4-(trifluoromethyl)phenyl]benzene [10]. The Standard International Chemical Identifier is InChI=1S/C14H10BrF3/c15-9-10-1-3-11(4-2-10)12-5-7-13(8-6-12)14(16,17)18/h1-8H,9H2 [2] [10]. The corresponding Standard International Chemical Identifier Key is KFWJYVSMZTXKKG-UHFFFAOYSA-N [2] [10].

Electronic Structure and Molecular Orbital Configuration

The electronic structure of 4-(Bromomethyl)-4'-(trifluoromethyl)-1,1'-biphenyl is dominated by the electron-withdrawing characteristics of both substituents . The trifluoromethyl group exhibits strong electron-withdrawing properties through both inductive and field effects, significantly affecting the electron density distribution across the biphenyl system . This electronic perturbation influences the reactivity patterns and spectroscopic properties of the molecule .

The molecular orbital configuration reflects the conjugated nature of the biphenyl system with perturbations introduced by the substituents [12]. Density functional theory calculations on related trifluoromethyl-substituted biphenyl compounds demonstrate that the highest occupied molecular orbital and lowest unoccupied molecular orbital energies are significantly influenced by the presence of electron-withdrawing groups [12] [13]. The trifluoromethyl group stabilizes both occupied and unoccupied molecular orbitals through its strong electron-withdrawing nature [13].

The bromomethyl substituent introduces additional electronic complexity through the presence of the bromine atom, which exhibits both electron-withdrawing inductive effects and electron-donating resonance effects [14]. The combination of these electronic influences creates a unique electronic environment that affects the chemical reactivity and spectroscopic behavior of the compound [14].

Computational studies on fluorinated biphenyl derivatives indicate that the global reactivity parameters suggest high stability in redox reactions [13]. The electron-withdrawing nature of the trifluoromethyl group enhances the electrophilic character of the aromatic system while simultaneously reducing nucleophilic reactivity .

Spectroscopic Characteristics

Nuclear Magnetic Resonance Spectral Analysis

The nuclear magnetic resonance spectroscopic characteristics of 4-(Bromomethyl)-4'-(trifluoromethyl)-1,1'-biphenyl provide detailed structural information about the molecular framework [10] [16]. Proton nuclear magnetic resonance spectroscopy reveals characteristic patterns consistent with the para-disubstituted biphenyl structure [17] [16].

The aromatic proton region typically exhibits signals in the range of 7.2-7.8 parts per million, with the protons on the trifluoromethyl-substituted ring appearing at slightly higher chemical shifts due to the electron-withdrawing nature of the trifluoromethyl group [17] [16]. For related 4'-(trifluoromethyl)biphenyl derivatives, characteristic patterns show doublets around 7.64-7.87 parts per million for protons ortho to the trifluoromethyl group and 7.33-7.80 parts per million for protons on the connecting biphenyl system [16] [18].

The bromomethyl protons appear as a characteristic singlet in the range of 4.1-4.2 parts per million, consistent with benzylic methylene protons adjacent to an electronegative bromine atom [19] [18]. This chemical shift is diagnostic for bromomethyl groups attached to aromatic systems [19].

Carbon-13 nuclear magnetic resonance spectroscopy provides additional structural confirmation [17] [20]. The trifluoromethyl carbon typically appears as a quartet around 124-125 parts per million due to coupling with the three equivalent fluorine atoms [18] [21]. The aromatic carbon atoms exhibit chemical shifts in the range of 120-145 parts per million, with carbons bearing the substituents showing characteristic downfield shifts [20] [21].

Fluorine-19 nuclear magnetic resonance spectroscopy shows a characteristic singlet around -62 parts per million for the trifluoromethyl group, consistent with para-substituted trifluoromethylbiphenyl derivatives [19] [21]. The coupling patterns and chemical shifts confirm the structural integrity and substitution pattern of the molecule [18] [21].

Infrared Spectroscopic Fingerprint

Infrared spectroscopy provides characteristic vibrational fingerprints for 4-(Bromomethyl)-4'-(trifluoromethyl)-1,1'-biphenyl [22] [10]. The infrared spectrum exhibits several diagnostic absorption bands that confirm the presence of key functional groups and the biphenyl framework [22] [23].

The aromatic carbon-hydrogen stretching vibrations appear in the region of 3000-3100 wavenumbers, characteristic of aromatic protons [22] [24]. The aromatic carbon-carbon stretching vibrations are observed around 1600 and 1500 wavenumbers, consistent with substituted benzene rings [22] [24].

The trifluoromethyl group exhibits characteristic vibrations including carbon-fluorine stretching modes in the range of 1100-1300 wavenumbers [23] [24]. These bands are particularly intense due to the high polarity of the carbon-fluorine bonds [23] [25]. The symmetric and antisymmetric carbon-fluorine stretching modes provide diagnostic information about the trifluoromethyl substitution [23] [25].

The bromomethyl group contributes characteristic vibrations including carbon-bromine stretching around 500-600 wavenumbers and methylene deformation modes around 1400-1450 wavenumbers [22] [23]. The combination of these vibrational modes creates a unique infrared fingerprint for the compound [22] [23].

Out-of-plane aromatic carbon-hydrogen bending vibrations appear in the region of 750-900 wavenumbers, providing information about the substitution pattern on the aromatic rings [22] [23]. The specific pattern of these bands confirms the para-disubstituted biphenyl structure [22] [23].

Mass Spectrometric Fragmentation Patterns

Mass spectrometric analysis of 4-(Bromomethyl)-4'-(trifluoromethyl)-1,1'-biphenyl provides valuable information about molecular ion formation and characteristic fragmentation pathways [26] [27]. The molecular ion peak appears at mass-to-charge ratio 315/317 showing the characteristic bromine isotope pattern [26] [27].

The fragmentation pattern is dominated by the loss of the bromine atom from the bromomethyl group, resulting in a base peak corresponding to the tropylium-like ion at mass-to-charge ratio 235 [26] [27]. This fragmentation pathway is characteristic of benzyl bromide derivatives and represents a highly stable carbocation intermediate [26] [27].

Additional fragmentation includes the loss of the entire bromomethyl group, yielding an ion at mass-to-charge ratio 221 corresponding to the 4'-(trifluoromethyl)biphenyl cation [26] [27]. The trifluoromethyl group may undergo partial defluorination under electron impact conditions, producing ions with sequential loss of fluorine atoms [26] [27].

The mass spectrum also exhibits ions corresponding to biphenyl framework fragmentation, including loss of trifluoromethyl groups and formation of substituted phenyl cations [26] [27]. The relative intensities of these fragment ions provide structural confirmation and can be used for quantitative analysis [26] [27].

High-resolution mass spectrometry confirms the exact molecular formula and enables precise mass determination for structural elucidation [26] [27]. The isotope pattern analysis provides additional confirmation of the bromine and fluorine content [26] [27].

Chemical Stability and Reactivity Profile

The chemical stability and reactivity profile of 4-(Bromomethyl)-4'-(trifluoromethyl)-1,1'-biphenyl is primarily determined by the presence of the reactive bromomethyl group and the electron-withdrawing trifluoromethyl substituent . The compound exhibits moderate stability under ambient conditions but requires careful storage to prevent decomposition [6].

The bromomethyl group represents the primary reactive site, readily undergoing nucleophilic substitution reactions with various nucleophiles [28]. The reaction proceeds through typical SN2 mechanisms with primary and secondary nucleophiles, while tertiary nucleophiles may favor SN1 pathways [28] [14]. The electron-withdrawing nature of the trifluoromethyl group enhances the electrophilicity of the bromomethyl carbon, facilitating nucleophilic attack [14].

| Reaction Type | Typical Conditions | Products |

|---|---|---|

| Nucleophilic Substitution | Room temperature, polar solvents | Substituted derivatives |

| Cross-Coupling Reactions | Palladium catalysis, base | Biaryl compounds |

| Reduction | Metal hydrides | Methyl derivatives |

The compound undergoes facile substitution reactions with nitrogen nucleophiles, oxygen nucleophiles, and carbon nucleophiles under mild conditions [14]. Reaction with sodium phenoxide yields the corresponding phenyl ether derivative in moderate yields [28]. The presence of the trifluoromethyl group stabilizes transition states during nucleophilic substitution, leading to enhanced reaction rates compared to unsubstituted analogs .

Cross-coupling reactions represent another important reactivity pathway, particularly with organometallic reagents under palladium catalysis [14] [30]. The bromomethyl group can participate in various cross-coupling methodologies to form carbon-carbon bonds [14] [30]. These reactions typically require elevated temperatures and inert atmospheres to achieve optimal yields [30].

The trifluoromethyl group exhibits high chemical stability under most reaction conditions, resisting nucleophilic attack and maintaining its integrity during various transformations . However, under extreme conditions such as strong bases at elevated temperatures, partial defluorination may occur .

The compound shows good thermal stability up to approximately 200°C, beyond which decomposition begins to occur . Photochemical stability is moderate, with prolonged exposure to ultraviolet radiation potentially leading to carbon-bromine bond homolysis . Storage under inert atmosphere at reduced temperatures is recommended to maintain long-term stability [6].

| Method | Substrate | Catalyst | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|

| Friedel-Crafts Acylation | Benzene + Acid Chloride | AlCl₃/FeCl₃ | 0-80 | 60-90 | [5] [6] |

| Suzuki-Miyaura Coupling | Aryl Halide + Boronic Acid | Pd(PPh₃)₄ | 80-120 | 70-95 | [5] [7] |

| Ullmann Coupling | Aryl Halide + Copper | Cu metal | 200-500 | 40-70 | [8] [9] |

| Negishi Coupling | Aryl Halide + Organozinc | Pd(PPh₃)₄ | 25-80 | 70-95 | [10] [11] |

| Biphenyl Bromination | Biphenyl + Br₂ | FeBr₃ | 20-80 | 65-85 | [12] [13] |

The classical Friedel-Crafts methodology represents one of the earliest approaches to biphenyl synthesis, utilizing aluminum chloride or iron chloride as Lewis acid catalysts [5] [6]. These reactions typically proceed through electrophilic aromatic substitution mechanisms, with the trifluoromethyl group serving as a deactivating substituent that directs bromination to the para position through electronic effects [14] [15].

Another significant classical approach involves the use of N-bromosuccinimide in the presence of radical initiators such as azobisisobutyronitrile or benzoyl peroxide [4] [16]. This method has been extensively documented for benzylic bromination reactions, with reaction conditions typically requiring refluxing in carbon tetrachloride for several hours [17]. However, the hazardous nature of carbon tetrachloride and the explosive potential of peroxide initiators have limited industrial adoption [4].

Photochemical Bromination Approaches

Photochemical bromination represents a significant advancement in the synthesis of bromomethyl biphenyl derivatives, offering improved selectivity and reduced environmental impact compared to traditional thermal methods [18] [12]. The photochemical approach typically employs visible light or ultraviolet radiation to initiate radical chain reactions, eliminating the need for hazardous chemical initiators [19] [20].

Table 2: Photochemical Bromination Approaches

| Method | Light Source | Brominating Agent | Solvent | Yield (%) | Time (min) | Reference |

|---|---|---|---|---|---|---|

| UV Light + Br₂ | Mercury lamp | Br₂ | CCl₄ | 70-85 | 60-120 | [18] [12] |

| Visible Light + NBS | Blue LED | NBS | CH₃CN | 71-91 | 1.67-25 | [19] [20] |

| Sunlight + Bromine | Sunlight | Br₂ | CH₂Cl₂ | 60-75 | 240-480 | [21] |

| LED + H₂O₂/HBr | LED array | H₂O₂/HBr | Diethyl carbonate | 71 | 20-60 | [19] |

| Photochemical Flow | Household CFL | NBS | CH₃CN | 68-91 | 3-15 | [22] [23] |

Recent developments in photochemical bromination have demonstrated significant improvements in reaction efficiency and environmental compatibility. A notable advancement involves the use of visible light to initiate radical chain reactions using the hydrogen peroxide/hydrogen bromide system as the bromine source [19]. This approach achieved a 71% yield with 97% purity using diethyl carbonate as a greener solvent alternative to traditional chlorinated solvents [19].

The photochemical mechanism typically involves the homolytic cleavage of the N-Br bond in N-bromosuccinimide under light irradiation, generating bromine radicals that abstract hydrogen atoms from the methyl substituent [17]. The resulting carbon-centered radicals then react with additional bromine species to form the desired bromomethyl product [12]. This radical chain process is highly efficient and can be precisely controlled through light intensity and wavelength selection [22].

Transition Metal-Catalyzed Coupling Reactions

Transition metal-catalyzed cross-coupling reactions have emerged as powerful tools for constructing biphenyl frameworks with precise control over substitution patterns [6] [24]. These methodologies offer excellent functional group tolerance and can be employed to synthesize complex biphenyl derivatives through convergent synthetic strategies [25] [26].

Table 3: Transition Metal-Catalyzed Coupling Reactions

| Coupling Type | Metal Catalyst | Nucleophile | Base | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| Suzuki-Miyaura | Pd(PPh₃)₄ | Arylboronic acid | K₂CO₃ | 80-120 | 85-95 | [5] [27] |

| Negishi | Pd(dppf)Cl₂ | Organozinc | Et₃N | 25-80 | 70-95 | [10] [28] |

| Ullmann | Cu powder | Aryl halide | None | 200-250 | 40-70 | [8] [29] |

| Stille | Pd(PPh₃)₄ | Organostannane | CsF | 80-120 | 70-90 | [6] |

| Kumada | Ni(PPh₃)₂Cl₂ | Grignard reagent | None | 0-80 | 60-85 | [6] |

The Suzuki-Miyaura coupling reaction represents the most versatile approach for biphenyl synthesis, utilizing palladium catalysts to couple aryl halides with arylboronic acids [5] [7]. This methodology offers excellent tolerance for electron-withdrawing groups such as trifluoromethyl substituents and can be performed under relatively mild conditions [27]. The reaction typically proceeds through oxidative addition of the aryl halide to palladium(0), followed by transmetalation with the boronic acid and reductive elimination to form the biphenyl product [30].

The Negishi coupling reaction provides an alternative approach using organozinc reagents as nucleophilic coupling partners [10] [11]. This method offers excellent chemoselectivity and can be employed to prepare sterically hindered biphenyl derivatives [31]. The reaction mechanism involves similar elementary steps to the Suzuki coupling but requires anhydrous conditions due to the moisture sensitivity of organozinc reagents [11].

Regioselective Functionalization Strategies

Regioselective functionalization of biphenyl derivatives requires careful consideration of electronic and steric effects to achieve desired substitution patterns [32] [14]. The trifluoromethyl group in 4-(Bromomethyl)-4'-(trifluoromethyl)-1,1'-biphenyl serves as a strong electron-withdrawing substituent that significantly influences the regioselectivity of electrophilic substitution reactions [33] [15].

Table 4: Regioselective Functionalization Strategies

| Strategy | Selectivity Type | Conditions | Selectivity (%) | Yield (%) | Reference |

|---|---|---|---|---|---|

| Electronic Control | para-selective | Electron-rich substrate | 85-95 | 70-85 | [32] [14] |

| Steric Control | ortho-selective | Bulky substituents | 70-85 | 60-75 | [34] [35] |

| Directing Groups | meta-selective | Coordinating groups | 80-90 | 75-85 | [36] |

| Oxidative Conditions | para-selective | Oxidizing conditions | 75-90 | 70-85 | [37] [14] |

| Electrochemical | ortho/para-selective | Controlled potential | 80-95 | 78-99 | [38] [39] |

Electronic control strategies exploit the electron-withdrawing nature of the trifluoromethyl group to direct electrophilic substitution to the para position [32]. This approach has been successfully employed in the regioselective bromination of phenols using trimethylbromosilane, achieving selectivities up to 99:1 for the para-brominated product [32]. The high regioselectivity arises from the stabilization of the arenium ion intermediate by the electron-withdrawing substituent [14].

Steric control strategies utilize bulky substituents to block specific positions and direct substitution to less hindered sites [34] [35]. This approach has been particularly effective in the synthesis of ortho-substituted biphenyl derivatives, where steric hindrance prevents substitution at the more electronically favored para position [40] [41].

Scalable Production Methods and Industrial Synthesis

The industrial production of 4-(Bromomethyl)-4'-(trifluoromethyl)-1,1'-biphenyl requires scalable synthetic methodologies that prioritize safety, efficiency, and cost-effectiveness [42] . Modern industrial processes have evolved to incorporate continuous flow chemistry, photochemical reactors, and electrochemical methods to achieve large-scale production [44] [39].

Table 5: Scalable Production Methods and Industrial Synthesis

| Method | Scale | Efficiency | Equipment | Safety Features | Cost Factor | Reference |

|---|---|---|---|---|---|---|

| Batch Process | 10-100 kg | 65-80% | Stirred reactor | Scrubbers | Medium | [3] [4] |

| Continuous Flow | 1-50 kg/day | 75-90% | Flow reactor | Containment | High | [44] [39] |

| Photochemical Flow | 29-180 g/h | 85-95% | Photoreactor | Light shielding | Medium | [22] [23] |

| Electrochemical | 1.2 kg/day | 80-95% | Electrochemical cell | Ventilation | Low | [45] [46] |

| Industrial Scale | 500+ kg | 70-85% | Industrial reactor | Multiple safety systems | Low | [42] |

Continuous flow chemistry has emerged as a preferred approach for scalable bromination reactions, offering superior heat and mass transfer compared to traditional batch processes [44] [39]. Flow reactors enable precise control of reaction parameters and provide enhanced safety through reduced inventory of hazardous materials [23]. A recent implementation of continuous flow photochemical bromination achieved productivity rates of 180 mmol/h for benzylic bromination reactions [22].

Electrochemical methods represent a promising approach for sustainable bromination reactions, utilizing cheap sodium bromide as the bromine source and achieving Faradaic efficiencies exceeding 90% [46]. These methods eliminate the need for hazardous brominating agents and can be operated under ambient conditions [45]. The electrochemical approach has demonstrated excellent scalability, with productivity rates up to 1.2 kg/day for various brominated products [45].

Industrial-scale production typically employs specialized reactor systems designed to handle the corrosive nature of bromine and its compounds [47] [48]. Safety considerations include dedicated storage facilities with scrubber systems, emergency containment measures, and comprehensive personal protective equipment protocols [49] [48]. The production scale can reach several hundred kilograms, with companies like Capot Chemical reporting production capabilities up to 500 kg [42].